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molecular formula C15H20O5 B8608132 Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate CAS No. 159550-16-0

Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate

Cat. No. B8608132
M. Wt: 280.32 g/mol
InChI Key: GFDKMQGFMCENAZ-UHFFFAOYSA-N
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Patent
US05656197

Procedure details

These compounds were synthesized by similar methods. The representative synthesis of methyl 4-(2-(2-allyloxy-ethoxy)ethoxy)benzoate (7) is presented. The obtained methyl 4-(2-(2-hydroxyethoxy) ethoxy) benzoate (3) 8.4 grams (0.035 mole) was added to a suspension of 3.15 grams (0.105 mole) sodium hydride in 100 ml dried tetrahydrofuran at 4° C. After the hydrogen was completely released, allyl bromide 3.94 ml (0.0456 mole) was added dropwise to the reaction mixture and then stirred at room temperature overnight. The excess sodium hydride was treated with distilled water and extracted with ethyl acetate. The organic phase was washed with 10% aqueous hydrochloric acid solution, dried over anhydrous MgSO4, and the solvent evaporated on a rotary evaporator. The yellow oil product was purified by flash chromatography on silica gel with 4% diethyl ether in dischloromethane. Yield 8.39 grams (86%). 1H-NMR (CDCl3, TMS): d=3.81-4.25 (m, 10H, --CH2 --(OCH2CH2)2 --), 3.85 (s, 3H, --COOCH3), 5.23 and 5.9 (m, 3H, CH=CH--), 6.95 and 8.05 (2d, 4 aromatic protons).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-(2-(2-hydroxyethoxy) ethoxy) benzoate
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.94 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1)[CH:2]=C.OCCOCC[O:27][C:28]1C=CC(C([O-])=O)=[CH:30][CH:29]=1.[H-].[Na+].[H][H].C(Br)C=C>O1CCCC1.O>[CH2:28]([O:27][CH2:2][CH2:1][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1)[CH:29]=[CH2:30] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCCOCCOC1=CC=C(C(=O)OC)C=C1
Step Two
Name
methyl 4-(2-(2-hydroxyethoxy) ethoxy) benzoate
Quantity
8.4 g
Type
reactant
Smiles
OCCOCCOC1=CC=C(C(=O)[O-])C=C1
Name
Quantity
3.15 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
3.94 mL
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These compounds were synthesized by similar methods
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 10% aqueous hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The yellow oil product was purified by flash chromatography on silica gel with 4% diethyl ether in dischloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)OCCOCCOCCOC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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